molecular formula C20H21Cl2N3O3S B11472043 2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide

2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide

Cat. No.: B11472043
M. Wt: 454.4 g/mol
InChI Key: PFBMHDBJYNQBJW-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide involves multiple steps, including the formation of the indole ring and subsequent functionalization. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Indole derivatives, including 2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide, have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its biological activity and chemical reactivity.

Properties

Molecular Formula

C20H21Cl2N3O3S

Molecular Weight

454.4 g/mol

IUPAC Name

2,4-dichloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(dimethylsulfamoyl)benzamide

InChI

InChI=1S/C20H21Cl2N3O3S/c1-11-12(2)24-18-6-5-13(7-14(11)18)10-23-20(26)15-8-19(17(22)9-16(15)21)29(27,28)25(3)4/h5-9,24H,10H2,1-4H3,(H,23,26)

InChI Key

PFBMHDBJYNQBJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CNC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C)C

Origin of Product

United States

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